molecular formula C11H9BrF4O3 B14048012 1-(2,4-Bis(difluoromethoxy)phenyl)-1-bromopropan-2-one

1-(2,4-Bis(difluoromethoxy)phenyl)-1-bromopropan-2-one

Cat. No.: B14048012
M. Wt: 345.08 g/mol
InChI Key: UXJMBABFBKIMRW-UHFFFAOYSA-N
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Description

1-(2,4-Bis(difluoromethoxy)phenyl)-1-bromopropan-2-one is a chemical compound with the molecular formula C11H9BrF4O3 It is known for its unique structure, which includes two difluoromethoxy groups attached to a phenyl ring, a bromine atom, and a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Bis(difluoromethoxy)phenyl)-1-bromopropan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2,4-Bis(difluoromethoxy)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Bis(difluoromethoxy)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed:

    Substitution: Products include substituted phenyl derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or other oxidized compounds.

Scientific Research Applications

1-(2,4-Bis(difluoromethoxy)phenyl)-1-bromopropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(difluoromethoxy)phenyl)-1-bromopropan-2-one depends on its interaction with molecular targets. The bromine atom and the difluoromethoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

    1-(2,4-Bis(difluoromethoxy)phenyl)ethanone: Similar structure but lacks the bromine atom and has a different reactivity profile.

    1-(2,4-Difluoromethoxyphenyl)-2-bromoethanone: Similar but with a different substitution pattern on the phenyl ring.

Uniqueness: 1-(2,4-Bis(difluoromethoxy)phenyl)-1-bromopropan-2-one is unique due to the presence of both difluoromethoxy groups and a bromine atom, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .

Properties

Molecular Formula

C11H9BrF4O3

Molecular Weight

345.08 g/mol

IUPAC Name

1-[2,4-bis(difluoromethoxy)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C11H9BrF4O3/c1-5(17)9(12)7-3-2-6(18-10(13)14)4-8(7)19-11(15)16/h2-4,9-11H,1H3

InChI Key

UXJMBABFBKIMRW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)OC(F)F)OC(F)F)Br

Origin of Product

United States

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